molecular formula C8H9NO4 B13514574 2-[1-(furan-3-yl)-N-methylformamido]acetic acid

2-[1-(furan-3-yl)-N-methylformamido]acetic acid

Cat. No.: B13514574
M. Wt: 183.16 g/mol
InChI Key: YTINHVQBZFIEET-UHFFFAOYSA-N
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Description

2-[1-(Furan-3-yl)-N-methylformamido]acetic acid is a small organic molecule featuring a furan-3-yl group linked to an N-methylformamido moiety, which is further connected to an acetic acid group. The furan ring contributes to its electronic properties, while the acetic acid group enhances solubility and enables further functionalization.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-[furan-3-carbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C8H9NO4/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

YTINHVQBZFIEET-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-furoic acid with N-methylformamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is typically carried out under mild conditions, often using a solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-3-yl)-N-methylformamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(furan-3-yl)-N-methylformamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The furan ring and the formamido group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Brominated Furan Analog : The bromine atom at the 5-position of the furan ring increases molecular weight and may enhance electrophilic reactivity or alter binding interactions in biological systems .
  • Aminophenyl Derivative: The aromatic amine group introduces basicity and hydrogen-bonding capabilities, which are absent in the target compound .

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

Property 2-[1-(Furan-3-yl)-N-methylformamido]acetic Acid (Expected) 5-Bromo-furan Analog Thiophene Analog
Solubility Moderate (due to acetic acid) Likely lower (bromine addition) Moderate (thiophene hydrophobicity)
Melting Point Not reported Not reported Not reported
Stability Stable under ambient conditions Discontinued (potential issues) Commercial availability

Notes:

  • The brominated analog (CAS 954271-13-7) was discontinued, suggesting possible stability or synthesis challenges .
  • The thiophene derivative (CAS 926215-69-2) remains available, indicating robust synthetic protocols .

Biological Activity

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse biological properties. The presence of the N-methylformamido group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 2-[1-(furan-3-yl)-N-methylformamido]acetic acid exhibit varying degrees of antimicrobial activity. For instance, in a comparative study, certain benzofuran derivatives showed slight activity against both gram-positive and gram-negative bacteria, indicating that modifications in structure can influence efficacy against microbial strains .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
Compound 1HighModerateLow
Compound 2ModerateLowHigh
2-[1-(furan-3-yl)-N-methylformamido]acetic acidTBDTBDTBD

Neuropharmacological Effects

The compound may exhibit neuropharmacological effects similar to other known agents that target NMDA receptors. Acamprosate, for example, acts as an antagonist at these receptors, which could suggest a possible mechanism for 2-[1-(furan-3-yl)-N-methylformamido]acetic acid in modulating excitatory neurotransmission . This could be relevant for treating neurodegenerative disorders.

The precise mechanism of action for 2-[1-(furan-3-yl)-N-methylformamido]acetic acid remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in neurotransmission and microbial resistance pathways. Its unique structure allows it to potentially bind to these targets effectively.

Case Studies

Several studies have explored the biological activity of compounds within the same chemical class:

  • Antimicrobial Screening : A study conducted on various benzofuran derivatives highlighted their ability to inhibit bacterial growth, suggesting that structural modifications can enhance antimicrobial properties .
  • Neuroprotective Studies : Research has indicated that compounds similar to 2-[1-(furan-3-yl)-N-methylformamido]acetic acid may exert protective effects against neuronal damage in models of neurodegeneration, possibly through modulation of glutamate signaling pathways .

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